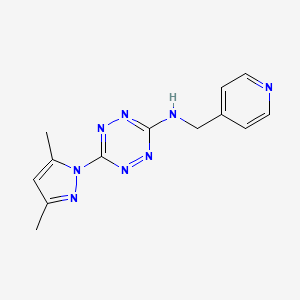

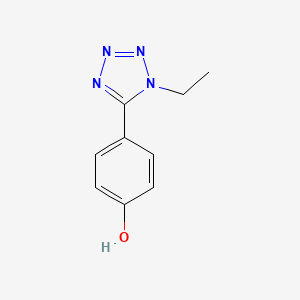

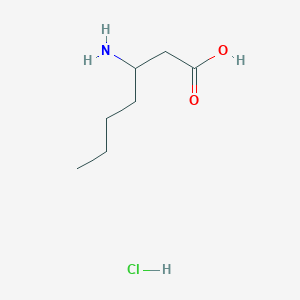

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate, or (S)-MBTBP, is a small molecule that has been studied for its potential applications in various scientific research fields. It is a chiral compound, meaning it has two different enantiomers that can exist in the same molecule. The most common method for its synthesis is through the use of a Grignard reaction. It is a versatile compound that has been used in a variety of applications, from organic synthesis to drug discovery.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

A study by Patra et al. (2012) discusses the synthesis of planar chiral carboxylic acid derivatives containing organometallic moieties. These derivatives, including variants of the mentioned compound, were tested for antibacterial activity. Although the synthesized bioorganometallics based on the antibiotic platensimycin structure showed no promising antibacterial activity, the research demonstrates the compound's utility in exploring novel antibacterial agents (Patra, Merz, & Metzler‐Nolte, 2012).

Enzymatic Kinetic Resolution

Swaroop et al. (2014) reported on the synthesis of enantiomers of a key amino acid fragment relevant to the compound . This research highlights the potential of the compound in the synthesis of bioactive molecules through cross-metathesis and enzymatic kinetic resolution, underscoring its importance in the creation of stereochemically complex structures (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Role in Biotin Synthesis

Qin et al. (2014) synthesized "(R)-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((Tert-Butyldimethylsilyl)Thio)Propanoate," a key intermediate in natural product Biotin synthesis. This highlights the compound's significance in the biosynthesis of essential biomolecules, demonstrating its role in metabolic pathways (Qin, Tang, Wang, Wang, Huang, Wang, & Huang, 2014).

Fluorescence Properties and Molecular Structure

Memeo et al. (2014) synthesized a compound through 1,3-dipolar cycloaddition, involving the N-Boc protected (S)-alanine allyl ester, and explored its structure and fluorescence properties. This research indicates the potential of the compound in materials science, particularly in the development of fluorescent materials (Memeo, Distante, & Quadrelli, 2014).

Antioxidant Activity in Synthetic Ester Oil

Huang et al. (2018) investigated the loading of a related compound by mesoporous silica nanoparticles to enhance the antioxidant stability of synthetic ester lubricant oil. This study provides insights into the compound's application in improving the performance and longevity of industrial materials (Huang, Ma, Wang, Zhang, Yu, & Zhang, 2018).

Propiedades

IUPAC Name |

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(19)21-4)7-9-5-6-11(17)12(18)8-9/h5-6,8,10,17-18H,7H2,1-4H3,(H,16,20)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURIGNDVTSFLOU-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2745366.png)

![N~6~-(3-ethoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2745370.png)

![N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide](/img/structure/B2745372.png)

![1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2745373.png)

![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)